molecular formula C18H14N4O2 B7683852 2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline

2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B7683852
M. Wt: 318.3 g/mol
InChI Key: GRDFMCWGTKSCND-UHFFFAOYSA-N
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Description

2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the quinoline core with a pyridine and oxadiazole moiety, making it an interesting subject for research.

Properties

IUPAC Name

3-(2-methoxy-8-methylquinolin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-5-3-6-12-9-14(18(23-2)20-15(11)12)16-21-17(24-22-16)13-7-4-8-19-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDFMCWGTKSCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl groups. The pyridine and oxadiazole moieties are then introduced through cyclization reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:

Scientific Research Applications

2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole moiety can inhibit certain enzymes, further contributing to its biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline include other quinoline derivatives such as chloroquine, mepacrine, and camptothecin. These compounds also exhibit diverse biological activities but differ in their specific structures and mechanisms of action. The presence of the oxadiazole and pyridine moieties in this compound makes it unique and potentially more versatile in its applications .

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